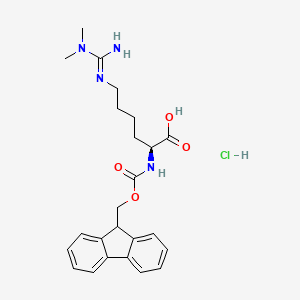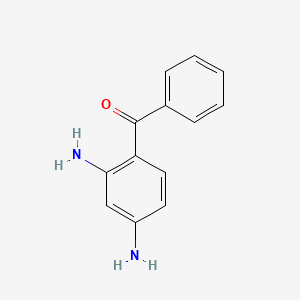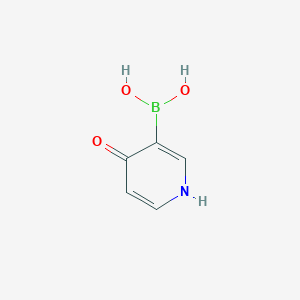
1-(2-Chloroethyl)-2-methoxycyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-2-methoxycyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 2-chloroethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-2-methoxycyclopentane typically involves the alkylation of cyclopentane derivatives. One common method is the reaction of cyclopentanol with 2-chloroethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-2-methoxycyclopentane can undergo several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of 1-(2-Hydroxyethyl)-2-methoxycyclopentane or 1-(2-Aminoethyl)-2-methoxycyclopentane.
Oxidation Reactions: Formation of 1-(2-Chloroethyl)-2-cyclopentanone.
Reduction Reactions: Formation of 1-(2-Hydroxyethyl)-2-methoxycyclopentane.
Scientific Research Applications
1-(2-Chloroethyl)-2-methoxycyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-2-methoxycyclopentane involves its interaction with specific molecular targets within cells. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key cellular processes. This can result in the disruption of cell division and the induction of apoptosis in cancer cells. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-3-methoxycyclopentane: Similar structure but with the methoxy group at a different position.
1-(2-Chloroethyl)-2-methoxycyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(2-Bromoethyl)-2-methoxycyclopentane: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Uniqueness
1-(2-Chloroethyl)-2-methoxycyclopentane is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of the chloroethyl and methoxy groups provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H15ClO |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1-(2-chloroethyl)-2-methoxycyclopentane |
InChI |
InChI=1S/C8H15ClO/c1-10-8-4-2-3-7(8)5-6-9/h7-8H,2-6H2,1H3 |
InChI Key |
JUNYMZDQCWOXGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


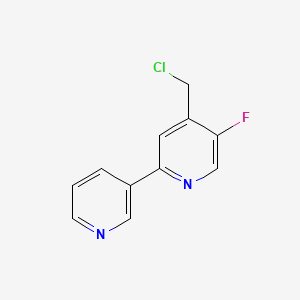

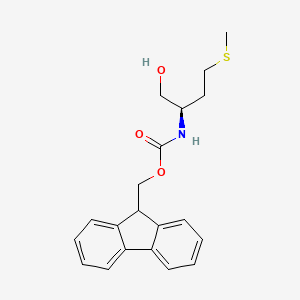
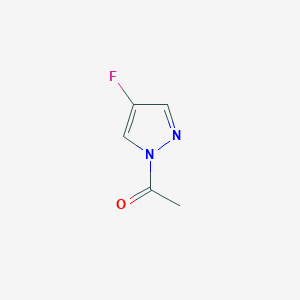
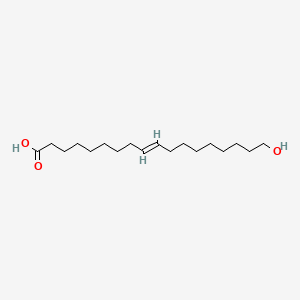
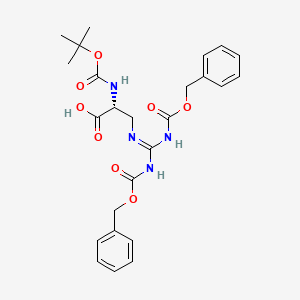
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
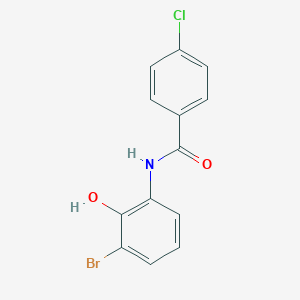
![Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)

